L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine
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Overview
Description
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine is a peptide compound composed of six amino acids: lysine, proline, cysteine (three times), and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: The amino groups in lysine can participate in substitution reactions with acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.
Reduction: DTT or TCEP in a buffered aqueous solution.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-acylated peptides.
Scientific Research Applications
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications due to its ability to form stable disulfide bonds, which can be used in drug design.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and facilitate protein-protein interactions. The cysteine residues play a crucial role in this process by forming reversible disulfide bonds under oxidative conditions. This property is exploited in various applications, including drug design and biomaterials development.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-alanyl-L-lysyl-L-seryl-L-cysteine: Another peptide with multiple cysteine residues, used in similar applications.
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with applications in food preservation and as a bioprotectant.
Uniqueness
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine is unique due to its specific sequence and the presence of three cysteine residues, which allow for multiple disulfide bond formations. This property makes it particularly useful in applications requiring stable and reversible protein interactions.
Properties
CAS No. |
500910-76-9 |
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Molecular Formula |
C23H41N7O7S3 |
Molecular Weight |
623.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C23H41N7O7S3/c1-12(18(31)29-16(11-40)23(36)37)26-19(32)14(9-38)27-20(33)15(10-39)28-21(34)17-6-4-8-30(17)22(35)13(25)5-2-3-7-24/h12-17,38-40H,2-11,24-25H2,1H3,(H,26,32)(H,27,33)(H,28,34)(H,29,31)(H,36,37)/t12-,13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
QJQKRNSWWROQNG-UYLCUJDWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origin of Product |
United States |
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